6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired product. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are often tailored to optimize yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-Ox
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2,3,3-triphenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O4/c35-33-29-19-11-10-18-27(29)28-21-20-26(22-30(28)38-33)37-34(36)32(25-16-8-3-9-17-25)31(23-12-4-1-5-13-23)24-14-6-2-7-15-24/h1-22,31-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWLAYJZSMAGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(C=C4)C6=CC=CC=C6C(=O)O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383073 |
Source
|
Record name | ST50184919 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-05-2 |
Source
|
Record name | ST50184919 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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